molecular formula C10H13N B1282589 7-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 207451-81-8

7-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1282589
CAS RN: 207451-81-8
M. Wt: 147.22 g/mol
InChI Key: FCTMZZUXBMQAER-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydroisoquinoline (MTHIQ) is a naturally occurring alkaloid found in a variety of plants, including opium poppy and certain species of mushrooms. It has been studied extensively for its potential medicinal applications, as well as its biochemical and physiological effects.

Scientific Research Applications

Therapeutic Potential

  • Cancer Treatment: 1,2,3,4-Tetrahydroisoquinoline derivatives, including 7-methyl variants, have shown potential in cancer treatment. The US FDA's approval of trabectedin for soft tissue sarcomas highlights this class's significance in anticancer drug discovery (Singh & Shah, 2017).
  • Neuroprotection and Neurorestoration: Some tetrahydroisoquinolines exhibit neuroprotective and neurorestorative actions, potentially useful in treating neurodegenerative diseases (Peana, Bassareo, & Acquas, 2019).

Pharmacological Properties

  • Antidepressant Activity: 1-Methyl-1,2,3,4-tetrahydroisoquinoline has shown significant antidepressant-like effects and neuroprotective activity, suggesting its potential for depression therapy (Możdżeń, Babińska, Wójcikowski, & Antkiewicz‐Michaluk, 2019).

Chemical Synthesis and Characterization

  • Synthesis Improvement: Advances in the synthesis process of 1-methyl-1,2,3,4-tetrahydroisoquinoline have been reported, enhancing yield and efficiency (Song Hong-rui, 2011).

Catalysis and Chemical Reactions

  • Catalytic Asymmetric Synthesis: Novel strategies have been developed for the catalytic stereoselective synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines, expanding their applications in natural product synthesis (Wangsheng Liu et al., 2015).

Antitubulin and Antiproliferative Activities

  • Cancer Cell Line Impact: Tetrahydroisoquinoline derivatives have been synthesized to evaluate their antiproliferative activities against various cancer cell lines, showing significant potential as anticancer agents (Dohle et al., 2014).

properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTMZZUXBMQAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550023
Record name 7-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207451-81-8
Record name 7-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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